molecular formula C5H9ClF3NO2S B13463929 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride

Cat. No.: B13463929
M. Wt: 239.64 g/mol
InChI Key: ZEOCHSXIOGAHOU-UHFFFAOYSA-N
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Description

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical properties. The trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (DCM) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other heterocycles .

Scientific Research Applications

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride involves its interaction with various molecular targets. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive intermediates .

Properties

Molecular Formula

C5H9ClF3NO2S

Molecular Weight

239.64 g/mol

IUPAC Name

3-(trifluoromethylsulfonylmethyl)azetidine;hydrochloride

InChI

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12(10,11)3-4-1-9-2-4;/h4,9H,1-3H2;1H

InChI Key

ZEOCHSXIOGAHOU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CS(=O)(=O)C(F)(F)F.Cl

Origin of Product

United States

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